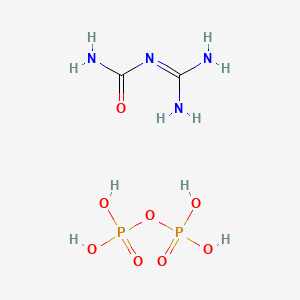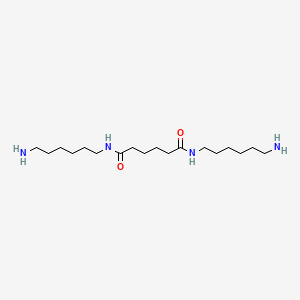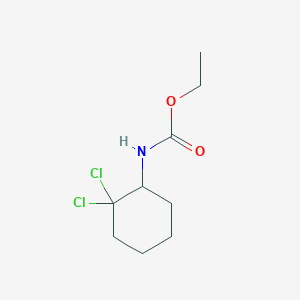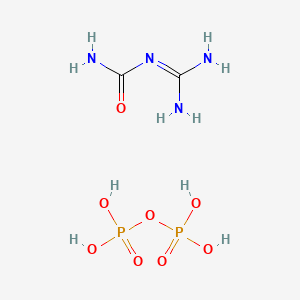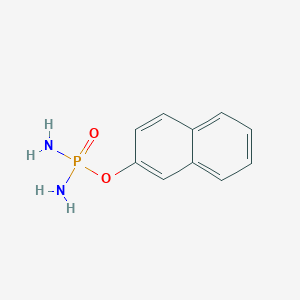
Naphthalen-2-yl phosphorodiamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-yl phosphorodiamidate is an organophosphorus compound characterized by the presence of a phosphorodiamidate group attached to a naphthalene ring
Méthodes De Préparation
The synthesis of naphthalen-2-yl phosphorodiamidate can be achieved through several synthetic routes. One common method involves the reaction of naphthalen-2-ol with phosphorus oxychloride (POCl3) in the presence of a base, followed by the addition of ammonia or an amine to form the phosphorodiamidate group. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and cost-effectiveness. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Naphthalen-2-yl phosphorodiamidate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines or thiols .
Oxidation: The compound can be oxidized to form this compound oxide, which may exhibit different chemical properties and reactivity.
Reduction: Reduction of this compound can lead to the formation of this compound hydride, which may have applications in catalysis or as a reducing agent.
Substitution: Substitution reactions involving this compound can result in the formation of various derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of naphthalen-2-yl phosphorodiamidate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes that utilize phosphorus-containing substrates, thereby affecting biochemical processes. It may also interact with nucleic acids or proteins, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Naphthalen-2-yl phosphorodiamidate can be compared with other similar compounds, such as naphthalen-1-yl phosphorodiamidate and phenyl phosphorodiamidate. These compounds share similar structural features but differ in their chemical properties and reactivity. For example, naphthalen-1-yl phosphorodiamidate has the phosphorodiamidate group attached to a different position on the naphthalene ring, which can influence its reactivity and applications .
Naphthalen-1-yl phosphorodiamidate: Similar structure but different positional isomer.
Phenyl phosphorodiamidate: Contains a phenyl group instead of a naphthalene ring, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
64032-51-5 |
|---|---|
Formule moléculaire |
C10H11N2O2P |
Poids moléculaire |
222.18 g/mol |
Nom IUPAC |
2-diaminophosphoryloxynaphthalene |
InChI |
InChI=1S/C10H11N2O2P/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H4,11,12,13) |
Clé InChI |
SVXUTSOSKZZFET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OP(=O)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 2-[(diethylphosphoryl)methyl]butanedioate](/img/structure/B14489236.png)

![[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate](/img/structure/B14489246.png)



![2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol](/img/structure/B14489288.png)
